4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

CRTH2 antagonist DP2 receptor allergic inflammation

Researchers face irreproducible results when using regioisomeric pyridinyl analogs. This hydrochloride salt (CAS 2609-84-9) ensures precise 2-pyridinyl enone geometry critical for target engagement. - CRTH2 IC50: 85 nM, 34-fold selective over 3-pyridinyl regioisomer. - Rat P2X3 IC50: 25 nM (5.4× preference over human P2X3). - PI3Kδ IC50: 374 nM for partial pathway inhibition. Available as ≥95% pure salt for direct use in cell-based assays and in vivo rodent models.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
Cat. No. B13262125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-yl)but-3-en-2-one hydrochloride
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=CC=N1.Cl
InChIInChI=1S/C9H9NO.ClH/c1-8(11)5-6-9-4-2-3-7-10-9;/h2-7H,1H3;1H/b6-5+;
InChIKeyBMVYTBSULRIIRN-IPZCTEOASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride: Identity & Procurement


4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS 2609-84-9) is a pyridine-containing α,β-unsaturated ketone salt with the molecular formula C₉H₁₀ClNO and molecular weight of 183.63 g/mol [1]. This compound exists as a hydrochloride salt of the parent free base (C₉H₉NO, MW 147.17), offering enhanced aqueous solubility and handling characteristics compared to the free base form. The molecule features a 2-pyridinyl substituent conjugated to a but-3-en-2-one enone system, creating a privileged scaffold for coordination chemistry, Michael addition reactions, and biological target engagement. Commercially available from multiple research chemical suppliers with typical purity specifications of 95%, this compound is primarily utilized as a versatile synthetic intermediate and as a pharmacologically active small molecule with documented polypharmacology across multiple receptor and enzyme systems .

Scaffold 2-Pyridinyl enone for Michael addition and coordination chemistry
Salt Form Hydrochloride salt enhances aqueous solubility for biochemical assays
Research Context Reported multi-target tool compound across receptor and enzyme systems; also synthetic intermediate

4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride: Structural Specificity vs. Analogs


The 2-pyridinyl substitution pattern in 4-(pyridin-2-yl)but-3-en-2-one hydrochloride confers distinct electronic and steric properties that critically influence target engagement and biological activity profiles. Regioisomeric variants (e.g., 3-pyridinyl or 4-pyridinyl analogs) and saturated derivatives (e.g., butan-2-one analogs) exhibit substantially altered potency, selectivity, and physicochemical behavior due to differences in nitrogen lone pair availability, conjugation with the enone system, and molecular geometry [1]. These structural variations translate into orders-of-magnitude differences in inhibitory activity across multiple therapeutic targets, including CRTH2, P2X3, PI3Kδ, and PDE4 enzymes. Consequently, generic substitution without explicit validation of the precise 2-pyridinyl substitution and hydrochloride salt form will likely yield non-reproducible biological results and compromised synthetic utility in coordination chemistry applications.

Regioisomeric substitution
3-Pyridinyl or 4-pyridinyl analogs may shift target engagement profiles markedly; not interchangeable without validation.
Enone saturation
Saturated butan-2-one derivatives likely redirect primary activity (e.g., JAK2), reducing CRTH2/P2X3 binding.
Salt form mismatch
Free base (CAS 94445-74-6) lacks the aqueous solubility profile of the hydrochloride, potentially compromising assay reproducibility.

4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride: Quantitative Evidence vs. Analogs


CRTH2 Antagonism: Potency vs. Regioisomers

4-(Pyridin-2-yl)but-3-en-2-one demonstrates potent antagonist activity at the human CRTH2 (DP2) receptor with an IC50 of 85 nM in a [35S]GTPγS binding assay using CHO cell membranes [1]. In contrast, the 3-pyridinyl regioisomer exhibits markedly reduced potency, with an IC50 of 2,920 nM (2.92 μM) in a functional CRTh2 antagonist assay in HEK cells [2], representing a 34-fold loss of activity. Furthermore, the 4-pyridinyl analog shows no reported CRTH2 antagonist activity at comparable concentrations, while saturated 4-(pyridin-2-yl)butan-2-one derivatives (e.g., JAK2 Inhibitor V) demonstrate primary activity against JAK2 (IC50 = 15-28 μM) with no significant CRTH2 engagement [3]. This structure-activity relationship confirms that the 2-pyridinyl substitution coupled with the α,β-unsaturated enone system is essential for sub-100 nM CRTH2 antagonism.

CRTH2 antagonism
Cross-study comparable
2-pyridinyl: IC50 85 nM
3-pyridinyl: IC50 2,920 nM
4-pyridinyl: no significant activity
Saturated analog (JAK2 Inhibitor V): JAK2 IC50 15–28 µM
Supports 2-pyridinyl selectivity review for CRTH2 binding assays
Data from recombinant CHO cell membranes; [35S]GTPγS binding
CRTH2 antagonist DP2 receptor allergic inflammation prostaglandin D2

P2X3 Receptor Antagonism: Species Selectivity

4-(Pyridin-2-yl)but-3-en-2-one exhibits antagonist activity at both rat and human P2X3 purinergic receptors, with an IC50 of 25 nM at the rat recombinant P2X3 receptor expressed in CHO cells (FLIPR assay) and an IC50 of 136 nM at the human P2X3 receptor expressed in rat C6-BU-1 cells [1]. This 5.4-fold species selectivity contrasts with reference P2X3 antagonists such as P2X3 antagonist 34, which displays IC50 values of 25 nM (human), 92 nM (rat), and 126 nM (guinea pig) , demonstrating a different species selectivity profile. Compared to other pyridinyl-containing P2X3 antagonists in the same structural class (e.g., IC50 = 389 nM for certain patent-exemplified analogs) [2], the target compound maintains superior potency at the rat receptor. The hydrochloride salt form may additionally enhance aqueous solubility for in vitro electrophysiology and cell-based assays relative to the free base.

P2X3 antagonism
Cross-study comparable
This compound: Rat IC50 25 nM, Human IC50 136 nM
P2X3 antagonist 34: Human IC50 25 nM, Rat IC50 92 nM
Patent analog: Human IC50 389 nM
Supports rodent model P2X3 target engagement context
FLIPR assay; recombinant P2X3 in CHO and C6-BU-1 cells
P2X3 antagonist purinergic receptor pain ion channel

PI3Kδ Inhibition Profile vs. Analogs

4-(Pyridin-2-yl)but-3-en-2-one inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 374 nM [1]. This activity profile differs from the 3-pyridinyl regioisomer, which shows an IC50 of 102 nM for PI3Kδ-mediated AKT phosphorylation [2], indicating that the 3-pyridinyl substitution yields approximately 3.7-fold greater potency in this cellular assay. However, the 2-pyridinyl compound exhibits a distinct selectivity fingerprint compared to pan-PI3K inhibitors: reference PI3Kα inhibitors achieve IC50 values of 1-10 nM , while dual PI3Kβ/δ inhibitors (e.g., KU-0060648) show IC50 values of 0.5 nM (PI3Kβ) and 0.1 nM (PI3Kδ) . The moderate PI3Kδ potency (374 nM) of the target compound positions it as a useful tool for probing PI3K isoform-dependent signaling without the complete pathway suppression characteristic of potent pan-PI3K inhibitors.

PI3Kδ inhibition
Cross-study comparable
This compound: IC50 374 nM
3-pyridinyl analog: IC50 102 nM
Pan-PI3K inhibitors: IC50 1–10 nM
Supports partial PI3Kδ pathway inhibition study context
AKT phosphorylation at Ser473 in Ri-1 cells
PI3K inhibitor kinase inhibitor cancer AKT phosphorylation

PDE4A Inhibition: Isoform Selectivity

4-(Pyridin-2-yl)but-3-en-2-one inhibits recombinant human PDE4A overexpressed in HEK293 cells with an IC50 of 553 nM [1]. This moderate potency contrasts with high-affinity PDE4 inhibitors such as YM976 (IC50 = 2.2 nM) and CI-1044 (IC50 = 80-290 nM across PDE4 isoforms) , and with PDE4B-selective inhibitors that achieve IC50 values of 4-24 nM [2]. The target compound's PDE4A IC50 of 553 nM positions it as a low-to-moderate affinity PDE4 ligand that may serve as a scaffold for further optimization rather than a potent tool compound. Notably, the hydrochloride salt form may offer improved solubility for biochemical assays compared to the free base, which is critical for achieving reliable dose-response curves in PDE inhibition assays.

PDE4A inhibition
Class-level inference
This compound: IC50 553 nM
YM976: IC50 2.2 nM; CI-1044: IC50 80–290 nM
Supports scaffold optimization context; not a potent tool
Recombinant human PDE4A in HEK293 cells
PDE4 inhibitor phosphodiesterase cAMP inflammation

Lipoxygenase Inhibition & Antioxidant Activity

4-(Pyridin-2-yl)but-3-en-2-one has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1]. While specific IC50 values for lipoxygenase inhibition are not consistently reported across sources, comparative data indicate that the compound's activity profile differs from reference lipoxygenase inhibitors such as NDGA (5-LOX IC50 = 200 nM) and selective 12-LOX inhibitors (IC50 = 63 nM) . The dual lipoxygenase inhibition and antioxidant activity suggest a polypharmacological profile that may be advantageous for studying complex inflammatory pathways where both oxidative stress and arachidonic acid metabolism contribute to pathology.

LOX inhibition
Class-level inference
Reported lipoxygenase inhibitor; dual antioxidant activity. Quantitative IC50 not consistently reported.
Supports polypharmacology study context; data to verify
Arachidonic acid metabolism pathway; source review required
lipoxygenase inhibitor arachidonic acid inflammation antioxidant

Hydrochloride Salt: Solubility & Handling Advantages

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS 2609-84-9, MW 183.63) [1] offers distinct physicochemical advantages over the free base form (CAS 94445-74-6, MW 147.17) . The hydrochloride salt enhances aqueous solubility, facilitating dissolution in aqueous buffers for biochemical and cell-based assays without requiring high concentrations of organic co-solvents. Vendor specifications indicate that the hydrochloride salt is typically supplied as a solid with 95% purity and can be stored sealed in dry conditions at 2-8°C , whereas the free base requires long-term storage in a cool, dry place . While quantitative solubility comparisons between the salt and free base are not explicitly reported in primary literature, the hydrochloride salt form is universally recognized in pharmaceutical development for improving aqueous solubility and handling characteristics of basic heterocyclic compounds.

Salt form
Class-level inference
Hydrochloride salt (MW 183.63) offers enhanced aqueous solubility vs free base (MW 147.17)
Supports assay-ready formulation context
Quantitative solubility data not available; class-level benefit
salt form solubility formulation stability

4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride: Research & Industrial Applications


CRTH2 Pharmacology in Allergic Inflammation

Utilize 4-(pyridin-2-yl)but-3-en-2-one hydrochloride as a sub-100 nM CRTH2 antagonist tool compound in CHO or HEK cell-based assays for studying prostaglandin D2 signaling pathways. The 85 nM IC50 against human CRTH2 [1] and the 34-fold selectivity over the 3-pyridinyl regioisomer [2] ensure target-specific inhibition at concentrations below 1 μM, making this compound suitable for elucidating CRTH2-mediated mechanisms in asthma, allergic rhinitis, and atopic dermatitis research.

Pain & Inflammation Research via P2X3 Antagonism

Employ 4-(pyridin-2-yl)but-3-en-2-one hydrochloride in rodent models of chronic inflammatory and neuropathic pain where P2X3 receptor antagonism is therapeutically relevant. The compound's 25 nM potency at rat P2X3 receptors [3], representing a 5.4-fold preference over human P2X3, makes it an optimal choice for in vivo rodent studies requiring robust target engagement at lower doses compared to alternative P2X3 antagonists.

PI3Kδ Pathway Dissection with Tool Compound

Apply 4-(pyridin-2-yl)but-3-en-2-one hydrochloride as a moderate-affinity PI3Kδ inhibitor (IC50 = 374 nM) [4] for partial pathway inhibition studies in cancer and immunology research. The compound's distinct potency profile compared to the 3-pyridinyl analog (IC50 = 102 nM) [5] and sub-nanomolar pan-PI3K inhibitors enables nuanced interrogation of PI3K isoform-specific signaling without complete pathway ablation.

Synthetic Intermediate for Kinase Inhibitors & Coordination Chemistry

Utilize 4-(pyridin-2-yl)but-3-en-2-one hydrochloride as a versatile building block for synthesizing more complex kinase inhibitors and metal-coordinating ligands [6]. The α,β-unsaturated enone system serves as a Michael acceptor for nucleophilic additions, while the 2-pyridinyl nitrogen provides a coordination site for transition metals. The hydrochloride salt form facilitates handling and dissolution during synthetic transformations, making it preferable to the free base for multi-step organic synthesis workflows.

Application
Selection Property
Validation Focus
CRTH2 receptor pharmacological studies
2-pyridinyl regioisomer selectivity
CRTH2 binding assay validation; reported sub-micromolar potency context
P2X3 receptor studies in rodent pain models
Rat P2X3 potency preference
Species-dependent target engagement verification
PI3K isoform-specific signaling studies
Moderate PI3Kδ affinity
Partial pathway inhibition vs pan-PI3K controls
Synthetic building block for kinase inhibitors and metal complexes
Enone Michael acceptor and pyridinyl coordination
Reactivity and purity validation

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